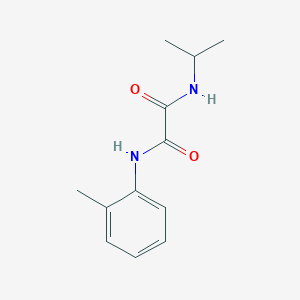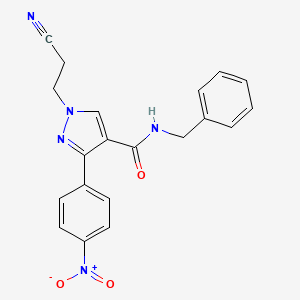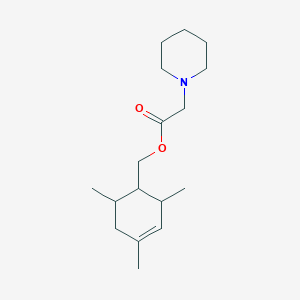
N-isopropyl-N'-(2-methylphenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-N'-(2-methylphenyl)ethanediamide, also known as IMPE or EMD-386088, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. IMPE belongs to the class of compounds called fatty acid amide hydrolase (FAAH) inhibitors, which have been studied for their ability to modulate the endocannabinoid system.
Mecanismo De Acción
N-isopropyl-N'-(2-methylphenyl)ethanediamide works by inhibiting the activity of FAAH, an enzyme that breaks down endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the brain, which can have a variety of effects on mood, pain perception, and addiction.
Biochemical and Physiological Effects:
Studies have shown that this compound can produce a range of biochemical and physiological effects. For example, in animal models, this compound has been shown to reduce pain sensitivity and anxiety-like behaviors. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-isopropyl-N'-(2-methylphenyl)ethanediamide as a research tool is that it is a selective FAAH inhibitor, meaning that it specifically targets FAAH without affecting other enzymes or receptors. However, one limitation of this compound is that it has relatively low potency compared to other FAAH inhibitors, meaning that higher concentrations may be needed to achieve the desired effects.
Direcciones Futuras
There are several potential future directions for research on N-isopropyl-N'-(2-methylphenyl)ethanediamide. One area of interest is the use of this compound as a potential treatment for chronic pain. Another area of interest is the role of this compound in addiction, particularly in the context of opioid addiction. Additionally, further research is needed to better understand the long-term effects of this compound on the endocannabinoid system and other physiological processes.
Métodos De Síntesis
The synthesis of N-isopropyl-N'-(2-methylphenyl)ethanediamide involves a multi-step process starting from commercially available starting materials. The first step involves the preparation of 2-methylphenylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-isopropyl-1,2-ethanediamine to produce the final product, this compound.
Aplicaciones Científicas De Investigación
N-isopropyl-N'-(2-methylphenyl)ethanediamide has been studied for its potential therapeutic applications in a variety of areas, including pain management, anxiety, and addiction. As an FAAH inhibitor, this compound is thought to modulate the endocannabinoid system, which plays a role in pain perception, mood regulation, and addiction.
Propiedades
IUPAC Name |
N-(2-methylphenyl)-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8(2)13-11(15)12(16)14-10-7-5-4-6-9(10)3/h4-8H,1-3H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFFOZJQABXZOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2-isopropoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4900332.png)
![2-chloro-5-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoic acid](/img/structure/B4900341.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)ethanamine](/img/structure/B4900348.png)
![1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-benzyl-2,5-pyrrolidinedione](/img/structure/B4900356.png)
![N-{3-[(5-chloro-3-pyridinyl)oxy]-5-nitrophenyl}-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4900364.png)
![methyl 3-({[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetyl}amino)benzoate](/img/structure/B4900369.png)


![[8-(3,4-dihydro-2(1H)-isoquinolinyl)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetic acid](/img/structure/B4900403.png)
![2-{[4-allyl-5-(5-chloro-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B4900409.png)


![1-[4-(allyloxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B4900427.png)